molecular formula C42H42N4O3 B1249810 strychnogucine A

strychnogucine A

Cat. No. B1249810
M. Wt: 650.8 g/mol
InChI Key: PXWJNFJRUYWQOX-DSNAYJLUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Strychnogucine A is a bisindole alkaloid with a strychnine substructure isolated from the roots of Strychnos icaja and has been shown to exhibit antiplasmodial activity. It has a role as a metabolite and an antiplasmodial drug. It is a bisindole alkaloid and a ring assembly.

Scientific Research Applications

Antimalarial and Antitrypanosomal Activity

Strychnogucine B, closely related to Strychnogucine A, exhibits promising in vivo antimalarial activity. In a study on Plasmodium berghei in mice, it was found to significantly suppress parasitemia. However, it showed only moderate in vitro antitrypanosomal activity and was inactive against Leishmania mexicana promastigotes, highlighting its selective efficacy against malaria (Beaufay et al., 2018).

Interaction with Glycine Receptor

Research on derivatives of Strychnine, from which Strychnogucine A is derived, indicates minimal interaction with the glycine receptor at concentrations greater than 1 microM. This is significant in considering the potential use of Strychnogucine A as an antimalarial drug, given the importance of avoiding convulsant strychnine-like properties (Philippe et al., 2006).

Anti-Plasmodial Properties

Strychnogucine A has been identified as having antiplasmodial properties, particularly against Plasmodium falciparum. One study highlighted its moderate activity against various Plasmodium strains, indicating potential as a new antimalarial lead compound (Frédérich et al., 2001).

Synthesis and Derivatives

Significant research has been conducted on synthesizing derivatives of Strychnogucine A and related compounds. These studies are crucial in understanding the structural and pharmacological properties of these alkaloids, potentially leading to the development of new therapeutic agents (Zhao et al., 2016).

Anticancer Potential

There is evidence suggesting that Strychnogucine A derivatives, like sungucine and isosungucine, have cytotoxic effects against human cancer cell lines, particularly leukemia cells. This opens up potential research avenues for these compounds in cancer therapy (Lansiaux et al., 2002).

Antibacterial Applications

Strychnogucine A has been studied for its antibacterial properties, particularly in targeting Vibrio cholera. Computational studies have identified Strychnogucine A as a potential inhibitor of HapR, a key regulator in the expression of virulence genes in Vibrio cholera, suggesting its use in combating cholera (Qamar et al., 2021).

properties

Product Name

strychnogucine A

Molecular Formula

C42H42N4O3

Molecular Weight

650.8 g/mol

IUPAC Name

(4aR,5aS,8aR,13aS,15S,15aR,15bR)-15-[(1R,13S,14E,17R,19S,21S)-14-ethylidene-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,11-tetraen-17-yl]-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one

InChI

InChI=1S/C42H42N4O3/c1-2-22-21-44-31(19-42-28-8-4-5-9-29(28)45-34(47)12-11-24(38(42)45)25(22)17-33(42)44)36-37-35-26-18-32-41(14-15-43(32)20-23(26)13-16-49-37)27-7-3-6-10-30(27)46(39(35)41)40(36)48/h2-11,13,25-26,31-33,35-39H,12,14-21H2,1H3/b22-2-/t25-,26-,31+,32-,33-,35-,36-,37+,38-,39-,41+,42+/m0/s1

InChI Key

PXWJNFJRUYWQOX-DSNAYJLUSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1C4=CCC(=O)N5[C@@H]4[C@]3(C[C@@H]2[C@H]6[C@H]7[C@@H]8[C@H]9C[C@H]1[C@@]2([C@H]8N(C6=O)C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C15

Canonical SMILES

CC=C1CN2C3CC1C4=CCC(=O)N5C4C3(CC2C6C7C8C9CC1C2(C8N(C6=O)C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C15

synonyms

strychnogucine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
strychnogucine A
Reactant of Route 2
strychnogucine A
Reactant of Route 3
strychnogucine A
Reactant of Route 4
strychnogucine A
Reactant of Route 5
strychnogucine A
Reactant of Route 6
strychnogucine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.